molecular formula C10H11NO5 B14068486 Glycine, N-(carboxymethyl)-N-(hydroxyphenyl)- CAS No. 100844-86-8

Glycine, N-(carboxymethyl)-N-(hydroxyphenyl)-

Cat. No.: B14068486
CAS No.: 100844-86-8
M. Wt: 225.20 g/mol
InChI Key: GJFXENUPRQPECY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glycine, N-(carboxymethyl)-N-(hydroxyphenyl)- is a synthetic organic compound that belongs to the class of amino acids It is characterized by the presence of a carboxymethyl group and a hydroxyphenyl group attached to the glycine molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, N-(carboxymethyl)-N-(hydroxyphenyl)- typically involves the reaction of glycine with appropriate reagents to introduce the carboxymethyl and hydroxyphenyl groups

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Glycine, N-(carboxymethyl)-N-(hydroxyphenyl)- can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can target the carboxymethyl group or the hydroxyphenyl group.

    Substitution: The compound can participate in substitution reactions, particularly at the hydroxyphenyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenated compounds, sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinone derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, Glycine, N-(carboxymethyl)-N-(hydroxyphenyl)- can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology

In biological research, this compound can be used to study enzyme interactions and protein modifications. Its structural features make it a useful tool for probing biochemical pathways.

Medicine

Potential medical applications include its use as a precursor for drug development. The compound’s unique structure may offer therapeutic benefits in treating certain diseases.

Industry

In industrial applications, Glycine, N-(carboxymethyl)-N-(hydroxyphenyl)- can be used in the production of polymers, resins, and other materials. Its functional groups allow for versatile chemical modifications.

Mechanism of Action

The mechanism of action of Glycine, N-(carboxymethyl)-N-(hydroxyphenyl)- involves its interaction with specific molecular targets. The carboxymethyl and hydroxyphenyl groups can participate in hydrogen bonding, electrostatic interactions, and covalent modifications. These interactions can influence the activity of enzymes, receptors, and other proteins, thereby modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Glycine, N-(carboxymethyl)-: Lacks the hydroxyphenyl group.

    Glycine, N-(hydroxyphenyl)-: Lacks the carboxymethyl group.

    Phenylalanine derivatives: Contain a phenyl group instead of a hydroxyphenyl group.

Uniqueness

Glycine, N-(carboxymethyl)-N-(hydroxyphenyl)- is unique due to the presence of both carboxymethyl and hydroxyphenyl groups. This combination of functional groups provides distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

100844-86-8

Molecular Formula

C10H11NO5

Molecular Weight

225.20 g/mol

IUPAC Name

2-[N-(carboxymethyl)-2-hydroxyanilino]acetic acid

InChI

InChI=1S/C10H11NO5/c12-8-4-2-1-3-7(8)11(5-9(13)14)6-10(15)16/h1-4,12H,5-6H2,(H,13,14)(H,15,16)

InChI Key

GJFXENUPRQPECY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N(CC(=O)O)CC(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.